

Spectroscopic Profile of 3-Methyl-3-octanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-3-octanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-methyl-3-octanol**, a tertiary alcohol with applications in flavor and fragrance industries and as a potential building block in organic synthesis. This document presents a compilation of mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from mass spectrometry, ^{13}C NMR, ^1H NMR, and IR spectroscopy for **3-methyl-3-octanol**.

Mass Spectrometry (MS)

Molecular Formula: $\text{C}_9\text{H}_{20}\text{O}$ Molecular Weight: 144.25 g/mol [1][2]

m/z	Relative Intensity (%)	Plausible Fragment
59	100.0	$[\text{C}_3\text{H}_7\text{O}]^+$
73	~50	$[\text{C}_4\text{H}_9\text{O}]^+$
43	~45	$[\text{C}_3\text{H}_7]^+$
115	~20	$[\text{M} - \text{C}_2\text{H}_5]^+$
87	~15	$[\text{M} - \text{C}_4\text{H}_9]^+$
129	~5	$[\text{M} - \text{CH}_3]^+$

Note: Data compiled from the NIST WebBook.[\[1\]](#) Relative intensities are approximate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl_3) Reference: Tetramethylsilane (TMS)

^{13}C NMR Spectroscopy

Chemical Shift (δ) ppm	Carbon Assignment
74.8	C3 (quaternary)
44.5	C4
35.5	C2
32.2	C6
27.0	C5
23.4	C7
23.1	C3-CH ₃
14.2	C8
8.7	C1

Note: Data sourced from SpectraBase.[\[3\]](#)

Predicted ^1H NMR Spectroscopy

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Proton Assignment
1.45	t	2H	H4
1.33	m	6H	H5, H6, H7
1.20	s	1H	OH
1.12	s	3H	C3-CH ₃
0.90	t	3H	H8
0.88	t	3H	H1

Note: This is a predicted spectrum.^[4] Experimental values may vary. Multiplicity codes: s = singlet, t = triplet, m = multiplet.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3450	Strong, Broad	O-H stretch	Alcohol
2958, 2931, 2872	Strong	C-H stretch	Alkane
1465	Medium	C-H bend (CH ₂ , CH ₃)	Alkane
1378	Medium	C-H bend (CH ₃)	Alkane
1154	Strong	C-O stretch	Tertiary Alcohol
905	Medium	O-H bend	Alcohol

Note: Peak positions are approximate and based on typical values for tertiary alcohols and data from the NIST WebBook.^[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute 1 μL of **3-methyl-3-octanol** in 1 mL of a volatile solvent such as dichloromethane or hexane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
 - Injection Volume: 1 μL with a split ratio of 50:1.
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Ionization Energy: 70 eV
 - Mass Range: Scan from m/z 40 to 400.
 - Solvent Delay: 3 minutes.
- Data Analysis: Identify the peak corresponding to **3-methyl-3-octanol** based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion (if present) and major fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

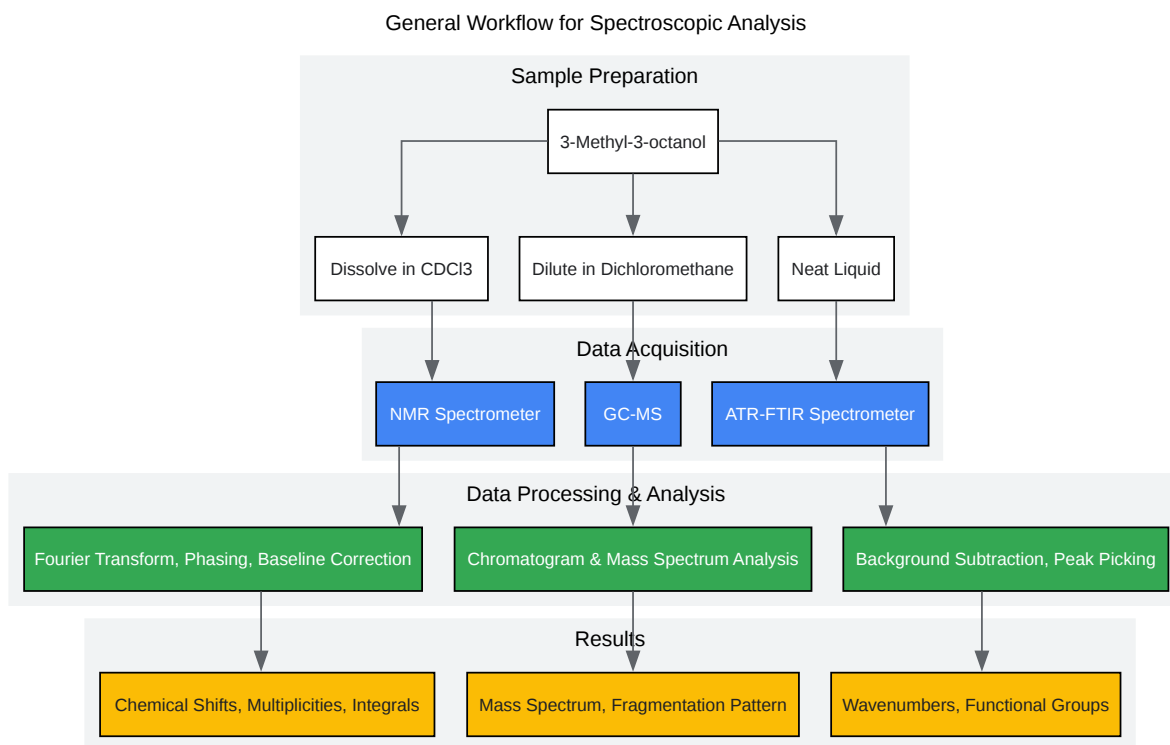
- Sample Preparation: Dissolve approximately 20-50 mg of **3-methyl-3-octanol** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: ~4 s
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: ~1 s
 - Spectral Width: -10 to 220 ppm.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ^1H spectrum and pick peaks in both spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

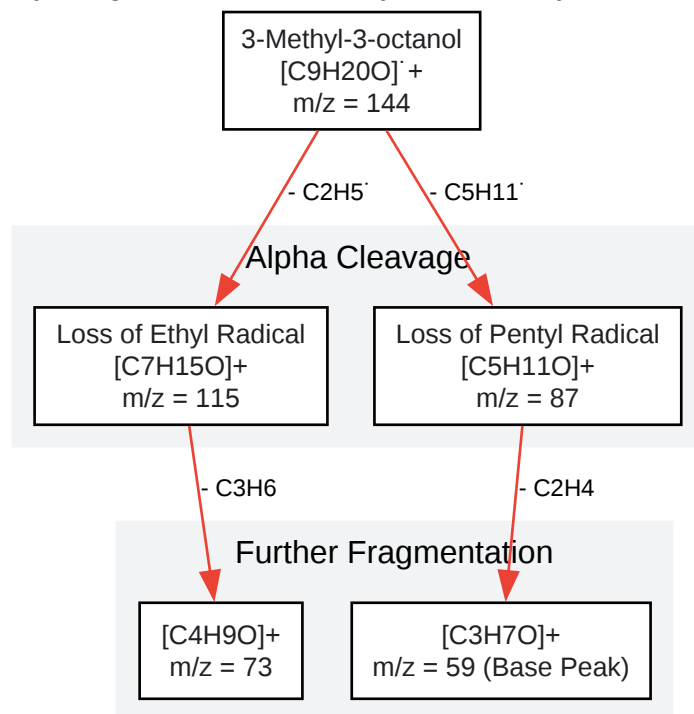
- **Instrumentation:** A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- **Background Collection:** Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the clean, empty crystal.
- **Sample Measurement:** Place a single drop of neat **3-methyl-3-octanol** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:**
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- **Data Analysis:** The resulting spectrum will be in absorbance units. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualizations

Spectroscopic Analysis Workflow



Key Fragmentation Pathways of 3-Methyl-3-octanol



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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-3-octanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583038#spectroscopic-data-for-3-methyl-3-octanol\]](https://www.benchchem.com/product/b1583038#spectroscopic-data-for-3-methyl-3-octanol)

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